
(Bromomethyl)triphenylphosphonium bromide
Overview
Description
(Bromomethyl)triphenylphosphonium bromide (CAS: 1034-49-7) is a quaternary phosphonium salt with the molecular formula C₁₉H₁₇Br₂P and a molecular weight of 448.12 g/mol. It is widely employed as a Wittig reagent in organic synthesis due to its ability to generate ylides for olefination reactions. Key applications include:
- Stereoselective olefination in natural product synthesis (e.g., lyngbyaloside fragments, yielding E:Z isomer mixtures) .
- Trimeric porphyrin derivatives synthesis via Prato reactions .
- Metal-free O-acylation/Wittig cascades for fluorescent isocoumarins .
Its reactivity stems from the bromomethyl group, which facilitates nucleophilic displacement and ylide formation under basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Bromomethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with bromomethane. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as acetonitrile or dichloromethane. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure. The product is then purified through recrystallization or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
(Bromomethyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Typical solvents for these reactions include dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting this compound with an amine can produce a phosphonium salt with an amine substituent .
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
(Bromomethyl)triphenylphosphonium bromide serves as a crucial reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is utilized in:
- Synthesis of Vernonia Allenes and Sesquiterpenoids : This compound acts as a precursor for the synthesis of complex natural products, including sesquiterpenoids, which have significant biological activities .
- Monohalovinylated Pyrethroids : These compounds are known for their insecticidal properties, making this compound valuable in agrochemical research .
- Vitamin D Analogues : The compound has been explored for synthesizing vitamin D analogs with potential anticancer activity, highlighting its importance in medicinal chemistry .
Mitochondrial Targeting
Mitochondria-Targeted Compounds
Recent studies have focused on the application of triphenylphosphonium-based compounds, including this compound, for targeting mitochondria. The advantages include:
- Selective Delivery : The triphenylphosphonium (TPP) moiety allows for selective accumulation in mitochondria, improving the efficacy of therapeutic agents against mitochondrial dysfunction .
- Antioxidant Properties : Compounds conjugated with TPP can mitigate reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders and cancer .
Case Study: MitoQ
One notable example is MitoQ, a mitochondria-targeted antioxidant that utilizes the TPP moiety to deliver protective agents to mitochondria. Studies have shown that MitoQ can improve mitochondrial function and reduce oxidative stress in cells, demonstrating the potential therapeutic applications of TPP-based compounds .
Data Tables
Application | Description |
---|---|
Organic Synthesis | Used as a reagent for carbon-carbon bond formation |
Insecticide Development | Precursor for monohalovinylated pyrethroids |
Medicinal Chemistry | Synthesis of vitamin D analogs with anticancer properties |
Mitochondrial Targeting | Utilized in developing mitochondria-targeted antioxidants |
Mechanism of Action
The mechanism of action of (Bromomethyl)triphenylphosphonium bromide primarily involves its role as a reagent in the Wittig reaction. In this reaction, the compound reacts with a carbonyl compound to form an alkene. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparison with Similar Compounds
Comparative Analysis with Similar Triphenylphosphonium Bromides
Structural and Functional Comparisons
The table below highlights critical differences in molecular structure, substituent effects, and applications:
Reactivity and Stability Trends
- Electron-Withdrawing Groups (EWG): Bromomethyl and carbomethoxy substituents increase ylide electrophilicity, favoring reactions with aldehydes but requiring stronger bases (e.g., n-BuLi) .
- Electron-Donating Groups (EDG): Methoxy-substituted derivatives (e.g., 3,4,5-trimethoxybenzyl) stabilize ylides via resonance, enabling reactions under milder conditions .
- Solubility: Polar substituents (carboxy, methoxy) improve solubility in polar aprotic solvents (e.g., acetone, DMF), while bromomethyl derivatives are less soluble .
Biological Activity
(Bromomethyl)triphenylphosphonium bromide (C19H17Br2P), a quaternary ammonium salt, has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by a triphenylphosphonium center bonded to a bromomethyl group, which enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with mitochondrial components. The triphenylphosphonium (TPP) moiety facilitates the selective accumulation of the compound within mitochondria, where it can influence cellular functions and induce apoptosis in cancer cells. The following mechanisms have been identified:
- Mitochondrial Targeting : The TPP group allows for the preferential uptake of the compound by mitochondria, leading to increased reactive oxygen species (ROS) production, which is crucial for inducing apoptotic pathways in tumor cells .
- Cytotoxicity : Studies have shown that phosphonium salts exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxicity is often linked to the induction of oxidative stress and disruption of mitochondrial membrane potential .
- Structure-Activity Relationship (SAR) : Modifications to the bromomethyl or phosphonium moieties can enhance or reduce biological effects. For instance, compounds with additional functional groups may exhibit improved selectivity and potency against specific cancer types .
Biological Activity Data
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Below is a summary table highlighting key findings:
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Study on Prostate Cancer Cells : A study demonstrated that this compound significantly reduced cell viability in DU-145 cells through ROS-mediated apoptosis. The compound was found to enhance mitochondrial dysfunction, leading to increased cell death .
- Breast Cancer Research : In MCF-7 breast cancer cells, treatment with this phosphonium salt resulted in a marked decrease in cell proliferation rates. Mechanistic studies indicated that this effect was mediated by mitochondrial targeting and subsequent apoptosis induction .
- Combination Therapy Approaches : Research has explored the use of this compound in combination with other chemotherapeutic agents, demonstrating synergistic effects that enhance overall cytotoxicity against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for (Bromomethyl)triphenylphosphonium bromide, and how can purity be ensured?
The compound is synthesized by reacting triphenylphosphine with dibromomethane in toluene under reflux for 120 hours. After cooling, the product is filtered, washed with toluene and pentane, and dried under vacuum, yielding 81% purity. Recrystallization from hot ethanol or chromatography (silica gel, dichloromethane/methanol) improves purity. Monitoring via TLC (Rf ~0.5 in 9:1 DCM/MeOH) ensures reaction completion .
Q. How does this compound participate in Wittig reactions?
As a Wittig reagent, it reacts with aldehydes/ketones to form alkenes. The reaction requires anhydrous conditions (e.g., THF or DCM) and a base like NaH or KOtBu to generate the ylide. For example, reacting with benzaldehyde yields styrene derivatives. Workup involves aqueous extraction and column chromatography .
Q. What analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirms structure via aromatic proton signals (δ 7.4–7.8 ppm) and methylene group (δ ~4.5 ppm).
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 436.12 (M-Br⁻) .
- IR spectroscopy : Absorptions at ~1630 cm⁻¹ (C-Br stretch) and 1430 cm⁻¹ (P-C aromatic) .
Q. What are the storage conditions to maintain stability?
Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis. Desiccants like silica gel minimize moisture absorption. Avoid prolonged exposure to light to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale syntheses?
Use continuous flow synthesis to enhance heat/mass transfer. Automated monitoring (e.g., in-line FTIR) tracks reaction progress. Purification via flash chromatography (gradient elution: hexane → ethyl acetate) or recrystallization (ethanol/water) improves yield to >85%. Scale-up requires adjusting stoichiometry (1:2.25 triphenylphosphine:dibromomethane) .
Q. What mechanistic insights explain its role in mitochondrial targeting?
The lipophilic triphenylphosphonium cation enables membrane penetration, while the positive charge drives accumulation in the negatively charged mitochondrial matrix. This disrupts electron transport chain components, inducing ROS production and apoptosis in cancer cells. Fluorescent tagging (e.g., with rhodamine) validates subcellular localization .
Q. How do substituents on the phosphonium core affect reactivity in olefination?
Electron-withdrawing groups (e.g., nitro) on the phenyl rings increase ylide stability but reduce nucleophilicity. Comparative studies show bromomethyl derivatives exhibit higher reactivity with sterically hindered ketones than methyl or ethyl analogs. Solvent polarity (e.g., DMF vs. THF) also modulates reaction rates .
Q. What strategies mitigate impurities from byproducts like triphenylphosphine oxide?
- Chromatography : Use silica gel with 5% triethylamine to prevent adsorption of polar byproducts.
- Recrystallization : Ethanol/water mixtures selectively precipitate the product.
- Redox quenching : Add Na₂S₂O₃ to reduce residual bromine .
Q. How does this compound compare to other phosphonium salts in synthetic applications?
Unlike vinylphosphonium salts (e.g., 2-propynyl derivatives), bromomethyl analogs avoid competing [2,3]-sigmatropic rearrangements, making them more reliable for alkene synthesis. However, they are less effective in tandem Wittig-heterocyclization reactions .
Q. Can computational modeling predict its reactivity with biomolecules?
DFT calculations (B3LYP/6-31G*) model interactions with mitochondrial membranes, showing strong binding to cardiolipin. MD simulations reveal prolonged residency in lipid bilayers, corroborating experimental cytotoxicity data .
Q. Troubleshooting Guide
Properties
IUPAC Name |
bromomethyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTMLUSIDVFTKU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Br2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908358 | |
Record name | (Bromomethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034-49-7 | |
Record name | Phosphonium, (bromomethyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1034-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Bromomethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (bromomethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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